N-(3-fluorophenyl)-6-methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-(3-fluorophenyl)-6-methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of oxazolo[5,4-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a fluorophenyl group, a methyl group, and a phenyl group, contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-6-methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the annulation of a pyridine ring with an oxazole ring. One common method involves the reaction of 3-amino-4-fluorobenzonitrile with 2-bromo-3-methylpyridine in the presence of a base such as potassium carbonate. The resulting intermediate is then cyclized with phenyl isocyanate to form the desired oxazolo[5,4-b]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-6-methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-fluorophenyl)-6-methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-6-methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit the activity of kinases or proteases, leading to the suppression of cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[4,5-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen and oxygen atoms.
1,3,4-Oxadiazole Derivatives: These compounds have a similar heterocyclic ring but with different substituents and biological activities.
Uniqueness
N-(3-fluorophenyl)-6-methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C20H14FN3O2 |
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Molecular Weight |
347.3 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H14FN3O2/c1-12-10-16(19(25)23-15-9-5-8-14(21)11-15)17-18(24-26-20(17)22-12)13-6-3-2-4-7-13/h2-11H,1H3,(H,23,25) |
InChI Key |
MHLOOQUZXWYUMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
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